molecular formula C8H9NO4S B12831343 Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- CAS No. 90764-86-6

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-

Katalognummer: B12831343
CAS-Nummer: 90764-86-6
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: APAOXUFKDAKBPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro-: is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylsulfonyl group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- typically involves multiple steps. One common method includes the nitration of 2-methyl-1-(methylsulfonyl)benzene, which can be achieved by treating the compound with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Alkyl halides, aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Alkylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various synthetic pathways.

Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The nitro group, in particular, is known for its role in bioactive compounds.

Medicine: In medicine, compounds with similar structures are often investigated for their pharmacological properties. The presence of the nitro and sulfonyl groups can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved would vary based on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

    Benzene, 2-methyl-1-(methylsulfonyl)-: This compound lacks the nitro group but shares the methyl and methylsulfonyl substituents.

    Benzene, 2-methyl-1-(methylsulfonyl)-4-nitro-: This compound has a similar structure but with the nitro group in a different position.

    Benzene, 2-methyl-1-(methylsulfonyl)-3-chloro-: This compound has a chlorine atom instead of a nitro group.

Uniqueness: Benzene, 2-methyl-1-(methylsulfonyl)-3-nitro- is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both the nitro and methylsulfonyl groups provides a combination of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations.

Eigenschaften

CAS-Nummer

90764-86-6

Molekularformel

C8H9NO4S

Molekulargewicht

215.23 g/mol

IUPAC-Name

2-methyl-1-methylsulfonyl-3-nitrobenzene

InChI

InChI=1S/C8H9NO4S/c1-6-7(9(10)11)4-3-5-8(6)14(2,12)13/h3-5H,1-2H3

InChI-Schlüssel

APAOXUFKDAKBPJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1S(=O)(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.